

Ser-601 Structure-Activity Relationship: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Ser-601**, a potent and selective cannabinoid receptor 2 (CB2) agonist. **Ser-601**, also known as COR-167, is based on a 4-quinolone-3-carboxylic acid core structure and has demonstrated analgesic and neuroprotective effects in preclinical studies. Its high selectivity for the CB2 receptor over the CB1 receptor minimizes the potential for psychotropic side effects, making it an attractive candidate for therapeutic development.[1] This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Core Structure and Pharmacophore

The foundational structure for **Ser-601** and related analogs is the 4-quinolone-3-carboxylic acid scaffold. SAR studies have revealed key pharmacophoric elements that contribute to high affinity and selectivity for the CB2 receptor. These include:

- An N-pentyl group at the 1-position: This linear alkyl chain is crucial for high affinity towards the CB2 receptor.
- An adamantyl ring at the 3-carboxamide position: This bulky, lipophilic substituent significantly enhances affinity and selectivity for the CB2 receptor.



• Substituents at the 6-position: The presence of alkyl, aryl, alkenyl, or alkynyl groups at this position generally leads to high selectivity for the CB2 receptor subtype.[2]

Structure-Activity Relationship Data

The following table summarizes the in vitro binding affinities of **Ser-601** and a selection of its analogs for the human CB1 and CB2 receptors. The data is compiled from seminal studies on this chemical series.

Compoun d	R1	R6	R (3- carboxam ide)	hCB1 Ki (nM)	hCB2 Ki (nM)	Selectivit y Index (CB1/CB2
Ser-601 (11c)	n-pentyl	isopropyl	adamant-1- yl	1220	6.3	194
11a	n-pentyl	н	adamant-1- yl	>10000	55.9	>179
11b	n-pentyl	methyl	adamant-1- yl	3180	12.1	263
11d	n-pentyl	t-butyl	adamant-1- yl	2120	8.9	238
11e	n-pentyl	phenyl	adamant-1- yl	1050	3.2	328
11f	n-pentyl	Cl	adamant-1- yl	2540	7.8	326
11g	n-pentyl	Br	adamant-1- yl	2870	9.5	302
11h	n-pentyl	I	adamant-1- yl	3260	11.2	291
2a	n-pentyl	Н	cyclohexyl	>10000	280	>36
2b	n-pentyl	isopropyl	cyclohexyl	2890	150	19



Data extracted from Pasquini S, et al. J Med Chem. 2008 Aug 28;51(16):5075-84.[3]

Experimental Protocols Radioligand Binding Assay for CB1 and CB2 Receptor Affinity

This protocol outlines the methodology used to determine the binding affinity (Ki) of test compounds for the human cannabinoid receptors CB1 and CB2.

Materials:

- Cell membranes from CHO cells stably transfected with either human CB1 or CB2 receptors.
- Radioligand: [3H]CP-55,940.
- Test compounds (e.g., Ser-601 and its analogs).
- Non-specific binding control: WIN 55,212-2 (10 μM).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
- 96-well filter plates (GF/C).
- Scintillation counter.

Procedure:

- · Preparation of Reagents:
 - Prepare stock solutions of test compounds in DMSO.
 - Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations.
- Assay Setup:



- In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]CP-55,940), and varying concentrations of the test compound.
- For total binding, omit the test compound.
- For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 μM WIN 55,212-2).

Incubation:

- Incubate the plates at 30°C for 60 minutes with gentle agitation.
- · Filtration and Washing:
 - Rapidly filter the incubation mixture through the GF/C filter plates using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting:
 - Dry the filter plates.
 - Add scintillation cocktail to each well.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Formalin Test for Analgesic Activity

Foundational & Exploratory





This in vivo assay is used to assess the analgesic properties of compounds in a model of tonic pain.

Materials:

- Male CD-1 mice.
- Test compound (e.g., **Ser-601**) dissolved in an appropriate vehicle.
- Formalin solution (1-5% in saline).
- Observation chambers.

Procedure:

- Acclimation:
 - Acclimate the mice to the observation chambers for at least 20 minutes before the experiment.
- · Compound Administration:
 - Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
- Formalin Injection:
 - \circ Inject a small volume (e.g., 20 μ L) of formalin solution subcutaneously into the plantar surface of one hind paw.
- Observation:
 - Immediately after the injection, place the mouse back into the observation chamber.
 - Record the cumulative time the animal spends licking or biting the injected paw.
 - The observation period is typically divided into two phases:



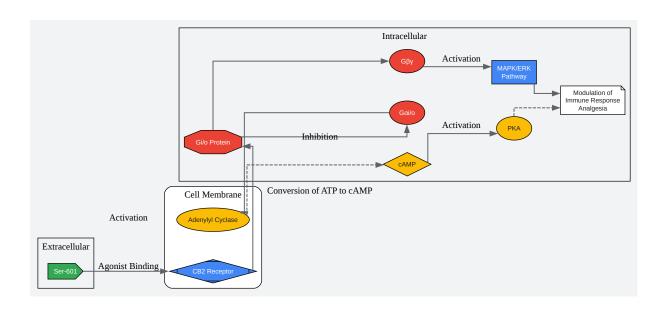
- Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor stimulation.
- Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain mechanisms.

Data Analysis:

- Compare the licking/biting time between the compound-treated groups and the vehicletreated group for both phases.
- A significant reduction in the licking/biting time in the treated groups indicates an analgesic effect.

Visualizations Signaling Pathways



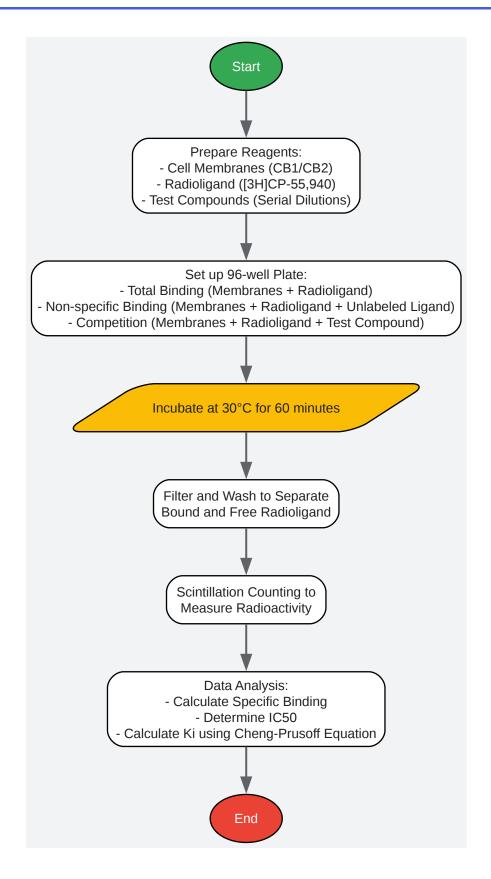


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Caption: CB2 receptor signaling pathway activated by Ser-601.

Experimental Workflows

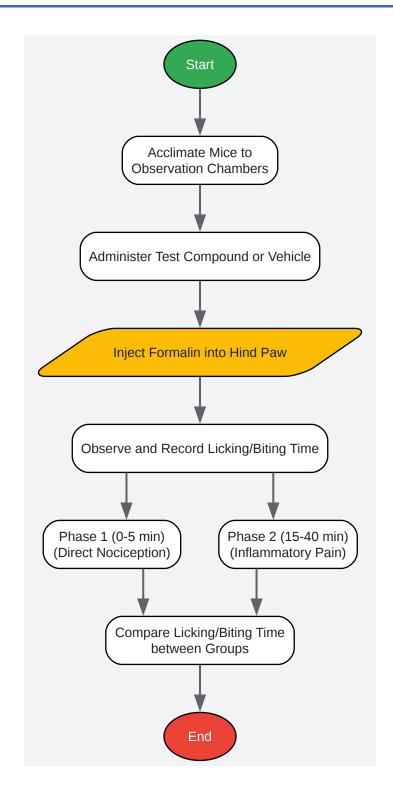




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Caption: Workflow for a competitive radioligand binding assay.



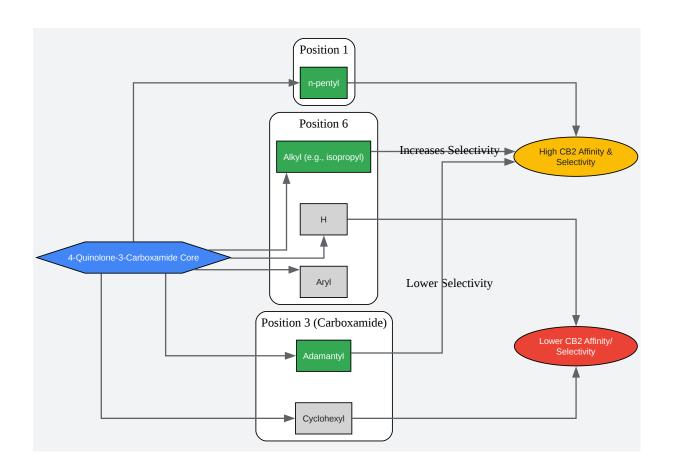


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Caption: Workflow of the mouse formalin test for analgesic activity.

Logical Relationships from SAR





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Caption: Logical structure-activity relationships for CB2 affinity.

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